molecular formula C19H12Cl2N4O B2999008 3,6-dichloro-N-(1-phenyl-1H-1,3-benzodiazol-2-yl)pyridine-2-carboxamide CAS No. 1388180-62-8

3,6-dichloro-N-(1-phenyl-1H-1,3-benzodiazol-2-yl)pyridine-2-carboxamide

Cat. No.: B2999008
CAS No.: 1388180-62-8
M. Wt: 383.23
InChI Key: QEQBIWFYALRQKI-UHFFFAOYSA-N
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Description

3,6-dichloro-N-(1-phenyl-1H-1,3-benzodiazol-2-yl)pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with chlorine atoms and a carboxamide group, along with a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-(1-phenyl-1H-1,3-benzodiazol-2-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Chlorination of Pyridine: The pyridine ring is chlorinated using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce chlorine atoms at the desired positions.

    Coupling Reaction: The benzodiazole moiety is then coupled with the chlorinated pyridine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-(1-phenyl-1H-1,3-benzodiazol-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

3,6-dichloro-N-(1-phenyl-1H-1,3-benzodiazol-2-yl)pyridine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes, receptors, and other biomolecules.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-(1-phenyl-1H-1,3-benzodiazol-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,6-dichloro-N-(1-phenyl-1H-1,3-benzodiazol-2-yl)pyridine-2-carboxamide: shares structural similarities with other benzodiazole derivatives and chlorinated pyridine compounds.

    Indole Derivatives: Compounds like 1-phenyl-1H-indole-2-carboxamide have similar structural features and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,6-dichloro-N-(1-phenylbenzimidazol-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N4O/c20-13-10-11-16(21)23-17(13)18(26)24-19-22-14-8-4-5-9-15(14)25(19)12-6-2-1-3-7-12/h1-11H,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQBIWFYALRQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2NC(=O)C4=C(C=CC(=N4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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